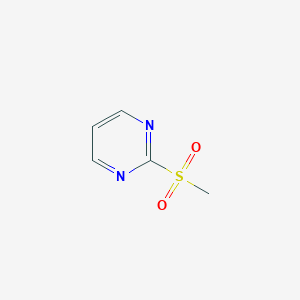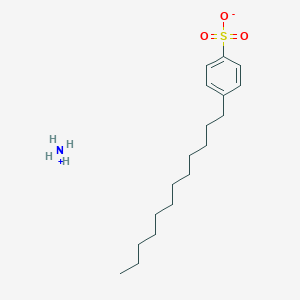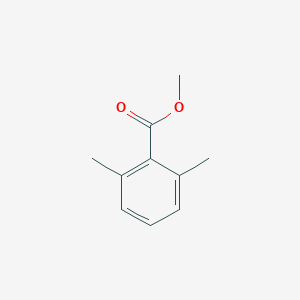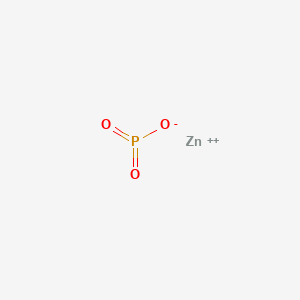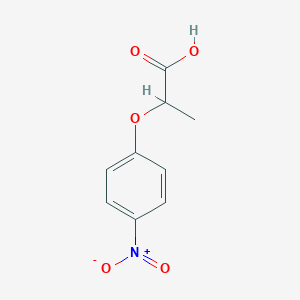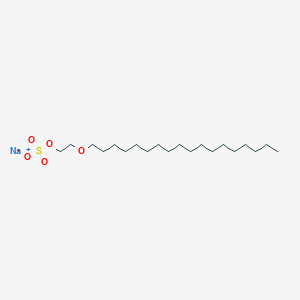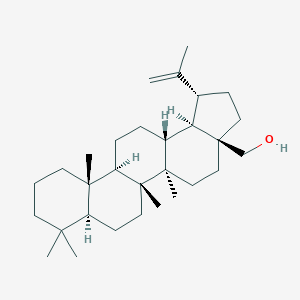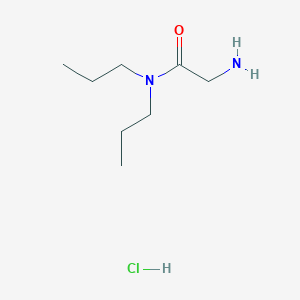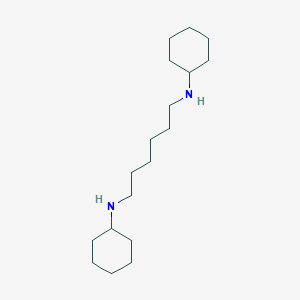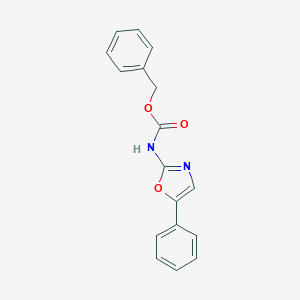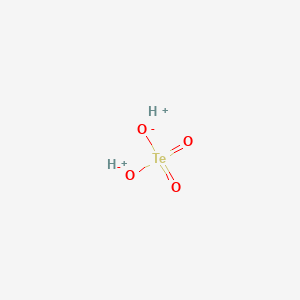
1-(Trimethylsilyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trimethylsilyl)ethanol, also known as TMS-ethanol, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. TMS-ethanol is a clear, colorless liquid that is soluble in water and organic solvents. It is commonly used as a protecting group in organic synthesis reactions and as a reagent in biochemical research.
Mecanismo De Acción
The mechanism of action of 1-(Trimethylsilyl)ethanol involves the reaction of the trimethylsilyl group with the hydroxyl group of the alcohol. This reaction forms a stable silyl ether, which protects the hydroxyl group from further reactions. The protecting group can be removed by treatment with an acid, such as hydrochloric acid, which cleaves the silyl ether bond.
Efectos Bioquímicos Y Fisiológicos
1-(Trimethylsilyl)ethanol has been shown to have low toxicity and is generally considered safe for use in biochemical and physiological research. It has been used to modify and study the properties of proteins and nucleic acids, including DNA and RNA. 1-(Trimethylsilyl)ethanol has also been used as a reagent in the synthesis of bioactive compounds, such as anti-cancer agents and antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(Trimethylsilyl)ethanol is its ability to protect functional groups in organic synthesis reactions. It is also a useful reagent in biochemical research, where it can modify and study the properties of proteins and nucleic acids. However, 1-(Trimethylsilyl)ethanol has some limitations in lab experiments. It can be difficult to remove the protecting group, and the reaction conditions must be carefully controlled to avoid unwanted side reactions.
Direcciones Futuras
There are several future directions for 1-(Trimethylsilyl)ethanol research. One area of interest is the development of new protecting groups that are more stable and easier to remove. Another area of interest is the use of 1-(Trimethylsilyl)ethanol in the synthesis of new bioactive compounds, particularly anti-cancer agents and antibiotics. 1-(Trimethylsilyl)ethanol may also have potential applications in the field of nanotechnology, where it can be used to modify the properties of nanoparticles and other materials.
Conclusion
In conclusion, 1-(Trimethylsilyl)ethanol is a chemical compound that has many applications in scientific research. Its unique properties make it a valuable reagent in organic synthesis reactions and biochemical research. 1-(Trimethylsilyl)ethanol has low toxicity and is generally considered safe for use in lab experiments. There are many future directions for 1-(Trimethylsilyl)ethanol research, including the development of new protecting groups and the synthesis of new bioactive compounds.
Métodos De Síntesis
The synthesis of 1-(Trimethylsilyl)ethanol involves the reaction of trimethylsilyl chloride with ethanol in the presence of a base such as sodium hydroxide. The reaction results in the formation of 1-(Trimethylsilyl)ethanol and sodium chloride as a byproduct. The yield of 1-(Trimethylsilyl)ethanol can be improved by using a more concentrated solution of ethanol and a higher reaction temperature.
Aplicaciones Científicas De Investigación
1-(Trimethylsilyl)ethanol is widely used in scientific research as a protecting group for alcohols in organic synthesis reactions. It is also used as a reagent in biochemical research to modify and study the properties of proteins and nucleic acids. 1-(Trimethylsilyl)ethanol is particularly useful in the synthesis of peptides and oligonucleotides, where it can protect functional groups from unwanted reactions.
Propiedades
Número CAS |
13246-39-4 |
|---|---|
Nombre del producto |
1-(Trimethylsilyl)ethanol |
Fórmula molecular |
C5H14OSi |
Peso molecular |
118.25 g/mol |
Nombre IUPAC |
1-trimethylsilylethanol |
InChI |
InChI=1S/C5H14OSi/c1-5(6)7(2,3)4/h5-6H,1-4H3 |
Clave InChI |
ZLTWIJREHQCJJL-UHFFFAOYSA-N |
SMILES |
CC(O)[Si](C)(C)C |
SMILES canónico |
CC(O)[Si](C)(C)C |
Pictogramas |
Flammable; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



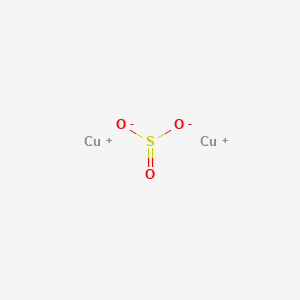
![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)
